6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride
Description
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8-3-1-2-7(4-8)10-6-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDWAUWAWYFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Amino Group: The next step involves the introduction of the amino group through a reductive amination reaction. This can be achieved by reacting the bicyclic ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized products such as ketones or carboxylic acids.
Reduction: Reduced products such as primary or secondary amines.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : {6-Oxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride
- Molecular Formula : C₁₂H₁₉ClN₂O
- Molecular Weight : 242.75 g/mol
- CAS Registry : EN300-6487872 (vendor-specific identifier) .
Structural Features: The compound consists of a bicyclo[3.2.1]octane framework with an oxygen atom at the 6-position (forming an ether bridge) and a methanamine group (-CH₂NH₂) at the 1-position, protonated as a hydrochloride salt.
Synthesis: The synthesis of 6-oxabicyclo[3.2.1]octane derivatives often involves cyclization strategies. For example, iodocyclization of exocyclic alkenes can yield the 6-oxabicyclo[3.2.1]octane skeleton, though yields vary (e.g., 50–67% depending on substrate) . Another route starts with 6-oxabicyclo[3.2.1]oct-3-en-7-one, which undergoes lactone ring-opening with amines followed by reduction to form amino alcohol derivatives .
A detailed comparison is provided below, focusing on structural analogs, synthetic accessibility, and physicochemical properties.
Key Differences and Implications:
Heteroatom Positioning: The 6-oxabicyclo[3.2.1]octane framework distinguishes itself from analogs like 8-oxa-3-azabicyclo[3.2.1]octane by the placement of oxygen and nitrogen atoms. 2-Oxa-5-azabicyclo[2.2.1]heptane has a smaller ring system (7-membered vs. 8-membered), leading to increased ring strain and reactivity .
Synthetic Complexity :
- Iodocyclization methods for 6-oxabicyclo[3.2.1]octane derivatives are sensitive to substrate geometry. Endocyclic alkenes may yield isomeric byproducts, reducing efficiency .
- In contrast, linear amines like Octodrine hydrochloride are synthesized via straightforward alkylation, enabling higher yields and scalability .
Biological Relevance: The rigid bicyclic structure of 6-oxabicyclo[3.2.1]octane derivatives may mimic bioactive conformations of natural products or drugs. Octodrine hydrochloride, though structurally distinct, shares the amine hydrochloride motif, which is common in CNS-targeting agents .
Stereochemical Considerations: Substituent orientation significantly impacts function. For example, 2D-NOESY studies on thiophene-substituted 6-oxabicyclo[3.1.0]hexane derivatives revealed distinct spatial correlations between epoxy and aromatic protons, highlighting the importance of stereochemistry in molecular recognition .
Biological Activity
6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride, with the molecular formula CHNO·HCl, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.
The compound features a unique bicyclic structure that includes an oxygen atom within the ring system. The synthesis typically involves a Diels-Alder reaction followed by reductive amination to introduce the amino group, culminating in the formation of the hydrochloride salt .
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of the bicyclic structure via Diels-Alder reaction. |
| 2 | Introduction of the amino group through reductive amination. |
| 3 | Formation of hydrochloride salt by reacting with hydrochloric acid. |
The biological activity of 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. These interactions can lead to modulation of cellular signaling pathways and inhibition of microbial growth .
Biological Activities
Research has highlighted several potential biological activities for this compound:
Antimicrobial Activity
Studies indicate that 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .
Neuropharmacological Effects
This compound has been investigated for its effects on cognitive function and anxiety-related behaviors, particularly through its action as a sigma-1 receptor agonist. Sigma-1 receptors are implicated in various neuroprotective processes and cognitive enhancement .
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections .
Neuropharmacological Study
In a controlled experiment involving rodent models, administration of this compound showed improvement in memory retention during scopolamine-induced amnesia tests. The findings suggest that it may counteract cognitive deficits associated with cholinergic dysfunction .
Comparative Analysis with Similar Compounds
The biological activity of 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride can be compared to other similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6-Oxabicyclo[3.2.1]octan-1-ylmethanol | Moderate antimicrobial | Hydroxyl group |
| 6-Oxabicyclo[3.2.1]octan-1-ylamine | Antidepressant effects | Amino group only |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
